molecular formula C22H24N2O4 B6355563 Methyl 4-Fmoc-piperazine-2-acetate CAS No. 885949-87-1

Methyl 4-Fmoc-piperazine-2-acetate

Cat. No.: B6355563
CAS No.: 885949-87-1
M. Wt: 380.4 g/mol
InChI Key: PVONOPHPYDOXPB-UHFFFAOYSA-N
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Description

Methyl 4-Fmoc-piperazine-2-acetate is a chemical compound that has garnered significant interest in various fields of research due to its unique properties. It is primarily used in solid-phase peptide synthesis as a protecting group for amines. The compound’s structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is widely utilized in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Fmoc-piperazine-2-acetate typically involves the reaction of 4-Fmoc-piperazine with methyl bromoacetate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is purified through standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Fmoc-piperazine-2-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Fmoc group, yielding the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The Fmoc group is typically removed using a mild base such as piperidine or piperazine in an organic solvent like dimethylformamide.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium diisopropylamide.

Major Products

The major products formed from these reactions include the free amine after Fmoc removal, oxidized derivatives, and substituted products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-Fmoc-piperazine-2-acetate has a wide range of applications in scientific research:

    Chemistry: It is extensively used in solid-phase peptide synthesis as a protecting group for amines, facilitating the synthesis of complex peptides.

    Biology: The compound is used in the synthesis of peptide-based probes and inhibitors for biological studies.

    Medicine: It plays a role in the development of peptide-based therapeutics and diagnostic agents.

    Industry: The compound is utilized in the production of various peptide-based materials and products.

Mechanism of Action

The mechanism of action of Methyl 4-Fmoc-piperazine-2-acetate primarily involves the removal of the Fmoc group during peptide synthesis. The removal process proceeds through a two-step mechanism: the removal of the acidic proton at the 9-position of the fluorene ring system by a mild base, followed by β-elimination that yields a highly reactive dibenzofulvene intermediate. This intermediate is immediately trapped by the secondary amine to form stable adducts .

Comparison with Similar Compounds

Methyl 4-Fmoc-piperazine-2-acetate can be compared with other Fmoc-protected compounds such as:

    Fmoc-piperidine: Similar in structure but with a piperidine ring instead of a piperazine ring.

    Fmoc-4-methylpiperidine: Contains a methyl group on the piperidine ring, offering different steric properties.

    Fmoc-piperazine: Lacks the methyl acetate group, making it less versatile in certain synthetic applications.

The uniqueness of this compound lies in its combination of the Fmoc group with the piperazine ring and the methyl acetate moiety, providing a balance of stability, reactivity, and versatility in peptide synthesis.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-27-21(25)12-15-13-24(11-10-23-15)22(26)28-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20,23H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVONOPHPYDOXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CN(CCN1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001173452
Record name Methyl 4-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-piperazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885949-87-1
Record name Methyl 4-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-piperazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-piperazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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